N-(3-fluorobenzyl)-4-methyl-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(3-Fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group, a methyl group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2-aminopyridine to form 4-methyl-N-(pyridin-2-yl)benzamide.
Introduction of the Fluorophenyl Group: The 3-fluorobenzyl chloride is then reacted with the previously formed 4-methyl-N-(pyridin-2-yl)benzamide in the presence of a base such as potassium carbonate to yield the final product, N-[(3-Fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(3-Fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound is explored for its properties in the development of new materials, including polymers and coatings.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(3-Fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-[(3-Fluorophenyl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties. This makes it distinct in its reactivity and interactions compared to other similar benzamide derivatives.
Properties
Molecular Formula |
C20H17FN2O |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-methyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H17FN2O/c1-15-8-10-17(11-9-15)20(24)23(19-7-2-3-12-22-19)14-16-5-4-6-18(21)13-16/h2-13H,14H2,1H3 |
InChI Key |
ZQDJTHOMGOIOJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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